molecular formula C31H34NO2PS B6290412 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-78-9

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290412
CAS No.: 2565792-78-9
M. Wt: 515.6 g/mol
InChI Key: SDKABLKXTUENDF-RYWJPUDZSA-N
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Description

This sulfinamide derivative (CAS No. 2565792-78-9) is a chiral organophosphorus compound with the molecular formula C₃₁H₃₄NO₂PS and a molecular weight of 515.65 g/mol. Its structure features a diphenylphosphino group, a 4-methoxyphenyl moiety, and a stereochemically defined sulfinamide core. The compound is stored under inert atmospheres and room temperature due to its sensitivity to light and air . Key properties include:

Property Value/Description
Molecular Formula C₃₁H₃₄NO₂PS
Molecular Weight 515.65 g/mol
Storage Conditions Dark place, inert atmosphere
Hazard Statements H315 (skin irritation), H319 (eye irritation)
Precautionary Measures P264 (wash hands after handling), P280 (wear protective gloves)

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKABLKXTUENDF-RYWJPUDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a phenyl group under controlled conditions.

    Introduction of the Methoxyphenyl Group: This is achieved through a substitution reaction where a methoxy group is introduced to the phenyl ring.

    Formation of the Propanesulfinamide Moiety: This involves the reaction of a suitable amine with a sulfinylating agent to form the sulfinamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phenyl and methoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, influencing catalytic processes. The sulfinamide moiety can interact with biological molecules, potentially affecting enzymatic activity and signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

Compounds m , n , and o from Pharmacopeial Forum PF 43(1) (2017) share structural motifs with the target compound but differ in stereochemistry and substituents :

Compound ID Key Structural Differences Potential Applications
m Contains 2,6-dimethylphenoxy and hydroxy groups Antibiotic or anti-inflammatory agents
n Altered stereochemistry (2R,4R,5S) Enzyme inhibition or chiral catalysis
o Hybrid stereochemistry (2R,4S,5S) and hydroxy group Antitumor or antiviral candidates

Sulfonamide/Sulfinamide Derivatives

The sulfinamide group in the target compound differs from sulfonamides (e.g., N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide) in oxidation state and reactivity. Sulfinamides are less electron-withdrawing, which can improve stability in acidic environments .

Feature Target Compound Sulfonamide Derivatives
Oxidation State S(IV) in sulfinamide S(VI) in sulfonamide
Hydrogen Bonding Limited C–H⋯O interactions Stronger C–H⋯O/S=O⋯H networks
Biological Activity Not yet reported Antitumor, antimicrobial applications

Chiral Organophosphorus Compounds

The diphenylphosphino group in the target compound aligns with ligands like BINAP (used in asymmetric hydrogenation). However, its sulfinamide core introduces unique steric and electronic effects:

Parameter Target Compound BINAP (Reference)
Ligand Type Monodentate (P-center) Bidentate (P-P)
Stereochemical Control Dual stereocenters (S,R) Axial chirality
Catalytic Applications Potential for Pd/Ni catalysis Ru/Rh catalysis (e.g., Noyori hydrogenation)

Research Gap : While BINAP’s applications are well-documented, the target compound’s efficacy in catalysis requires further study .

Methodological Considerations for Similarity Analysis

As highlighted in PubMed (2020), structural similarity metrics (e.g., Tanimoto coefficients) often prioritize functional groups and topology but may overlook stereochemical nuances . For the target compound:

  • 2D Similarity: Low (~0.3–0.5 with sulfonamides due to phosphino group).
  • 3D Similarity: Higher with chiral organophosphorus ligands (e.g., Josiphos derivatives).

Biological Activity

[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a sulfinamide compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₁H₃₄N O₂PS
  • Molecular Weight : 515.6 g/mol
  • CAS Number : 2565792-73-4
  • Purity : 95% (typical for research-grade compounds)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the diphenylphosphino group suggests potential activity as a ligand in catalytic processes or as a modulator of enzyme activity. Additionally, the sulfinamide functional group may influence pharmacokinetic properties, including solubility and bioavailability.

Biological Activity

Research indicates that compounds similar to [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that phosphine-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .
    • A case study demonstrated that a related sulfinamide compound exhibited cytotoxic effects on human breast cancer cell lines, suggesting potential for further development in oncology .
  • Cardiovascular Effects :
    • Research on sulfonamide derivatives has indicated that they can modulate cardiovascular functions by affecting perfusion pressure and coronary resistance. This is particularly relevant for compounds interacting with calcium channels .
    • The compound's potential to influence vascular smooth muscle relaxation has been hypothesized based on structural analogs, which may lead to therapeutic applications in hypertension management.
  • Enzyme Inhibition :
    • Preliminary studies suggest that [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

Research Findings

StudyFindings
Figueroa-Valverde et al., 2020Demonstrated decreased perfusion pressure in isolated rat heart models using sulfonamide derivatives, indicating cardiovascular modulation potential.
Turner et al., 2022Reported that sulfonamide derivatives can act as CYP inhibitors, affecting post-ischemic vascular dysfunction.
Recent In Vitro StudiesShowed cytotoxicity against various cancer cell lines, suggesting further investigation into anticancer properties.

Case Studies

  • Cytotoxicity in Cancer Research :
    A study involving the application of phosphine derivatives demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Cardiovascular Modulation :
    An investigation into the effects of related sulfonamides on isolated heart tissues showed a marked decrease in coronary resistance, supporting the hypothesis that these compounds can influence cardiovascular dynamics.

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